1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a cyclohexylethyl group
Preparation Methods
The synthesis of 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzimidazole with a thiophene boronic acid in the presence of a palladium catalyst.
Attachment of the Cyclohexylethyl Group: This step can be accomplished through a nucleophilic substitution reaction, where a halogenated cyclohexylethane reacts with the benzimidazole-thiophene intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrobenzimidazole.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the context of its use .
Comparison with Similar Compounds
1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
N,N’-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds also feature cyclohexylethyl groups and thiophene rings but differ in their core structure, leading to different electronic and structural properties.
2-Cyclohexylethyl α-d-Mannopyranoside: While structurally different, this compound shares the cyclohexylethyl group and can be used to study similar steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-cyclohexylethyl)-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h4-6,9-11,14-15H,1-3,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWXDSRCLLSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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